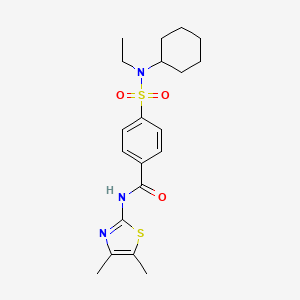![molecular formula C15H24N2O4 B2476943 Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester CAS No. 139517-71-8](/img/no-structure.png)
Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a spirocyclic molecule . Spirocyclic compounds are a type of bicyclic molecule where the two rings share only one single atom, usually a quaternary carbon . They are named using the prefix “spiro” followed by brackets with numerals denoting the number of carbon atoms between each of the bridgehead atoms .
Molecular Structure Analysis
The compound contains a spirocyclic structure, which is a type of bicyclic molecule where the two rings share only one single atom . The structure also contains a carboxylic acid ester group, which is a functional group consisting of a carbonyl adjacent to an ether linkage.Aplicaciones Científicas De Investigación
Antibacterial Agents
Spiro[1,4-diazabicyclo[3.2.0]heptane] derivatives have been investigated for their potential as antibacterial agents. For instance, certain derivatives displayed potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing less marked decreases in blood pressure after intravenous infusion in dogs compared to other compounds, making them candidates for preclinical trials (Remuzon, Bouzard, Guiol, & Jacquet, 1992).
Polymer Synthesis
These compounds have applications in polymer science. Polymers with pendant spiro ortho ester and carboxylic acid moieties were synthesized, displaying the potential for thermo-crosslinking in films. Such polymers can be utilized in various industrial and research applications, especially where temperature-responsive materials are required (Isobe, Numasawa, Nishikubo, Togoshi, & Endo, 1989).
Synthesis of Insecticides
Spiro derivatives have been synthesized for use as insecticides. Cyclopropane carboxylic acid esters with spirofused cycloalkyl rings exhibited good insecticidal activity against various insect species, including knock-down activity on flying insects (Kulkarni & Arbale, 1988).
Chemical Synthesis
These compounds are also important in various chemical synthesis processes. For example, they have been used in the synthesis of diverse organic compounds, including the synthesis of convulsants with a unique ring system, demonstrating the versatility of spiro compounds in organic chemistry (Kawamura & Casida, 1990).
Propiedades
Número CAS |
139517-71-8 |
|---|---|
Nombre del producto |
Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester |
Fórmula molecular |
C15H24N2O4 |
Peso molecular |
296.367 |
Nombre IUPAC |
tert-butyl 2,2-dimethyl-7-oxospiro[1,4-diazabicyclo[3.2.0]heptane-6,2'-oxolane]-4-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-13(2,3)21-12(19)16-9-14(4,5)17-10(16)15(11(17)18)7-6-8-20-15/h10H,6-9H2,1-5H3 |
Clave InChI |
UBFJSDIPJNHIMZ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2N1C(=O)C23CCCO3)C(=O)OC(C)(C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



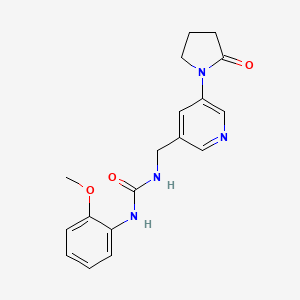
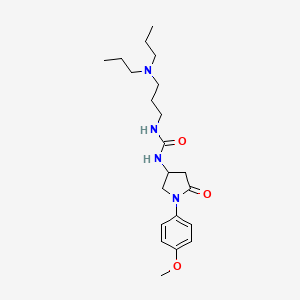
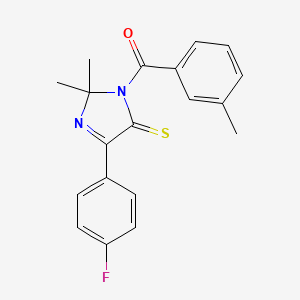
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)
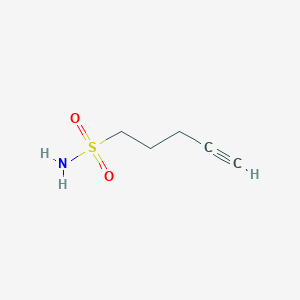
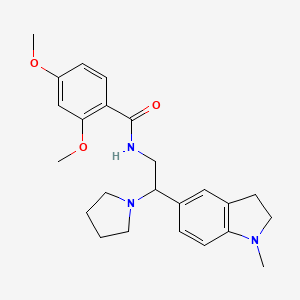
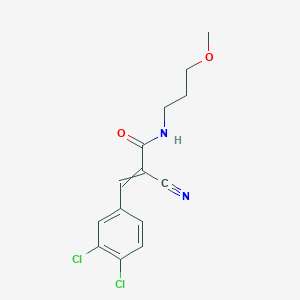
![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)
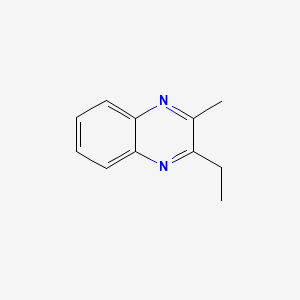
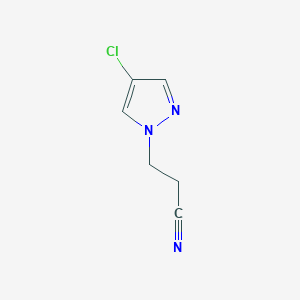
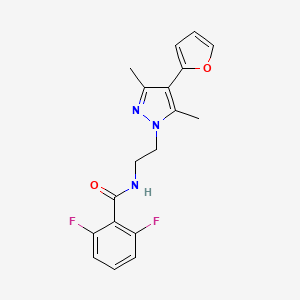
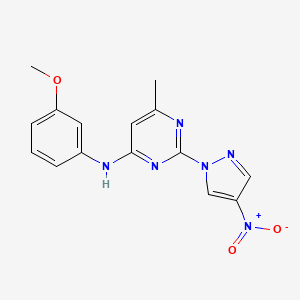
![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)
